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Compound of Interest

Compound Name: 4-Amino-3-ethoxybenzoic acid

CAS No.: 367501-31-3

Cat. No.: B226586

Get Quote

Introduction
4-Amino-3-ethoxybenzoic acid is a substituted aromatic carboxylic acid of interest in

pharmaceutical and chemical synthesis. Its structure, featuring a benzoic acid core with both an

electron-donating amino group and an ethoxy group, imparts specific chemical properties that

necessitate a multi-faceted analytical approach for comprehensive characterization. The

presence of these functional groups—a primary aromatic amine, a carboxylic acid, and an

ether—dictates its reactivity, polarity, and spectroscopic behavior.

This document provides a detailed guide for researchers, scientists, and drug development

professionals on the essential analytical techniques for the structural elucidation, identification,

and purity assessment of 4-Amino-3-ethoxybenzoic acid. The protocols described herein are

grounded in established principles and are designed to ensure data integrity and scientific rigor.
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A thorough understanding of the physicochemical properties of a compound is the foundation

for selecting and developing appropriate analytical methods. The properties of 4-Amino-3-
ethoxybenzoic acid are summarized below.

Property Value Source

IUPAC Name 4-amino-3-ethoxybenzoic acid PubChem[1]

Molecular Formula C₉H₁₁NO₃ PubChem[1]

Molecular Weight 181.19 g/mol PubChem[1]

CAS Number 367501-31-3 PubChem[1]

Predicted pKa ~4.5 - 4.7
Inferred from similar

structures[2]

Predicted LogP 1.4 PubChem[1]

Appearance Solid (form may vary) N/A

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, and DMSO.

Inferred from similar structures

Analytical Characterization Workflow
A systematic workflow ensures that the identity, structure, and purity of the compound are

unequivocally established. The following diagram illustrates a typical workflow for the

comprehensive characterization of a novel or synthesized batch of 4-Amino-3-ethoxybenzoic
acid.
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Figure 1. General Analytical Workflow

Phase 1: Initial Identification & Screening

Phase 2: Definitive Structural Elucidation

Phase 3: Purity & Quantitative Assessment

Phase 4: Final Characterization Report
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Caption: A logical workflow for the characterization of 4-Amino-3-ethoxybenzoic acid.
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Structural Elucidation and Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most definitive method for elucidating the molecular

structure of an organic compound. It provides detailed information about the chemical

environment, connectivity, and spatial relationship of atoms within the molecule. For 4-Amino-
3-ethoxybenzoic acid, both ¹H and ¹³C NMR are essential to confirm the substitution pattern

on the aromatic ring and the integrity of the ethoxy group.

Expected Spectral Features:

¹H NMR:

Aromatic Protons (3H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting

pattern (e.g., doublets, doublet of doublets) will confirm the 1,2,4-trisubstituted pattern.

Amino Protons (2H): A broad singlet, the chemical shift of which can vary depending on

solvent and concentration.

Carboxylic Acid Proton (1H): A very broad singlet, typically downfield (>10 ppm).

Ethoxy Group (5H): A characteristic quartet (~4.1 ppm, -OCH₂-) and a triplet (~1.4 ppm, -

CH₃).

¹³C NMR:

Carbonyl Carbon: A signal in the δ 165-175 ppm range.

Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range, confirming the

substitution pattern.

Ethoxy Carbons (2C): Two signals in the upfield region, typically δ ~64 ppm (-OCH₂-) and

~15 ppm (-CH₃).

Protocol: NMR Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for benzoic acid derivatives
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as it can solubilize the compound and allows for the observation of exchangeable protons

(NH₂ and COOH).

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is

completely dissolved. A brief sonication may be used if necessary.

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC)

according to the spectrometer's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule. The absorption of infrared radiation at specific

frequencies corresponds to the vibrational energies of different chemical bonds. This is an

excellent first-pass technique to confirm the presence of the key carboxylic acid, amine, and

ether functionalities.

Expected Absorption Bands (cm⁻¹):

O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.

N-H Stretch (Primary Amine): Two distinct peaks (symmetric and asymmetric) in the 3300-

3500 cm⁻¹ region.

C-H Stretch (Aromatic): Absorption band typically found just above 3000 cm⁻¹[3].

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1680-1710 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region[4].

C-O Stretch (Ether & Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.
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Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to

subtract atmospheric (H₂O, CO₂) contributions.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the

sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

achieve a good signal-to-noise ratio.

Data Processing: Perform an automatic baseline correction and peak-picking analysis using

the instrument software.

Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a

critical piece of evidence for confirming its elemental composition. High-resolution mass

spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique

molecular formula.

Expected Mass:

Molecular Formula: C₉H₁₁NO₃

Monoisotopic Mass: 181.0739 g/mol

Expected Ion (ESI+): [M+H]⁺ at m/z 182.0812

Expected Ion (ESI-): [M-H]⁻ at m/z 180.0666

Protocol: Analysis by Electrospray Ionization (ESI)-MS
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Ionization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to

achieve a stable signal for the molecular ion.

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to

observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

UV-Visible Spectroscopy
Causality: UV-Visible spectroscopy provides information about the electronic transitions within

the molecule, specifically identifying the presence of chromophores like the substituted

aromatic ring. It is also crucial for determining the optimal wavelength (λmax) for quantitative

analysis by HPLC. The auxochromic amino and ethoxy groups are expected to cause a

bathochromic (red) shift compared to unsubstituted benzoic acid. Aromatic compounds

generally show absorptions between 200-280 nm[5].

Protocol: UV-Vis Spectrum Acquisition
Solvent Selection: Choose a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile)

in which the sample is soluble.

Sample Preparation: Prepare a dilute stock solution and then a final concentration that gives

a maximum absorbance between 0.5 and 1.5 AU.

Blank Correction: Fill a quartz cuvette with the solvent and use it to zero the

spectrophotometer (baseline correction).

Spectrum Acquisition: Replace the blank with the sample solution and scan a range (e.g.,

200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining

the purity of pharmaceutical compounds and intermediates. It separates compounds based on
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their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile

phase. The method's high resolution allows for the separation of the main compound from

process-related impurities and degradation products. The validation of such a method should

follow established guidelines, such as those from the International Council for Harmonisation

(ICH)[6].

Protocol: HPLC Purity Determination
This protocol provides a starting point for method development. The final method must be

validated to demonstrate it is suitable for its intended purpose, as per ICH Q2(R1) guidelines[6]

[7].

Instrumentation and Conditions:

Parameter Recommended Starting Condition

HPLC System
Quaternary or Binary Pump, Autosampler,

Column Oven, UV/PDA Detector

Column C18, 150 mm x 4.6 mm, 5 µm particle size

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient
10% B to 90% B over 20 minutes, hold for 5

min, return to initial

Flow Rate 1.0 mL/min

Column Temp. 30 °C

Detection (λ)
λmax determined from UV-Vis analysis (e.g.,

~254 nm)

Injection Vol. 10 µL

Diluent Acetonitrile/Water (50:50, v/v)

Procedure:
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System Preparation: Equilibrate the HPLC system with the initial mobile phase composition

until a stable baseline is achieved.

Standard Preparation: Accurately prepare a standard solution of 4-Amino-3-ethoxybenzoic
acid at a known concentration (e.g., 0.5 mg/mL) in the diluent.

Sample Preparation: Prepare the sample to be tested at the same concentration as the

standard.

System Suitability Test (SST): Perform at least five replicate injections of the standard

solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak

area is ≤ 2.0%. This follows principles outlined in pharmacopeias like the USP[1][8].

Analysis: Inject the sample solution and record the chromatogram.

Calculation: Determine the purity by the area percent method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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